molecular formula C11H12O4 B13696089 5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one

5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one

Cat. No.: B13696089
M. Wt: 208.21 g/mol
InChI Key: LLTNPSNFOQDTMW-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a benzodioxinone derivative characterized by a methoxy group at position 5 and two methyl groups at positions 2 and 2 of the dioxinone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymer precursors and bioactive molecules. Its synthesis typically involves Williamson etherification or nucleophilic substitution reactions, leveraging the reactivity of the hydroxyl group at position 5 . The compound’s thermal and photochemical stability varies depending on substituents, making it valuable in applications requiring controlled reactivity .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H12O4/c1-11(2)14-8-6-4-5-7(13-3)9(8)10(12)15-11/h4-6H,1-3H3

InChI Key

LLTNPSNFOQDTMW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C(=CC=C2)OC)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method involves the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in the formation of the desired benzodioxinone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzodioxinones.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as an activator of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid . This activation leads to the modulation of inflammatory responses and oxidative stress pathways.

Comparison with Similar Compounds

Alkyne-Functionalized Derivatives

  • Alkyne-DMe-Bd (2,2-Dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one): Synthesis: Prepared via propargyl bromide etherification of 5-hydroxy-2,2-dimethyl-4H-benzodioxinone (64% yield, mp = 142°C) . Reactivity: Thermally active, enabling heat-initiated polymerizations .
  • Alkyne-DPh-Bd (2,2-Diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one):
    • Synthesis : Similar procedure using diphenyl-substituted precursor .
    • Reactivity : Photochemically active, suitable for UV-triggered polymer networks .

Key Difference : The dimethyl substituents in Alkyne-DMe-Bd enhance thermal stability, while diphenyl groups in Alkyne-DPh-Bd promote π-π interactions, favoring photochemical reactivity .

Styryl-Substituted Derivatives

  • (E)-5-(4-Methoxystyryl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (15c) :
    • Yield : 56% (mp = 109–110°C) .
    • Applications : Intermediate for lunularic acid synthesis via Julia olefination .
  • (E)-5-(4-Butoxystyryl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (15d) :
    • Yield : 68% (mp = 101–102°C) .
  • (E)-5-(4-Octyloxystyryl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (15e) :
    • Properties : Longer alkoxy chains increase hydrophobicity, altering solubility .

Trend : Styryl derivatives exhibit higher yields (56–68%) compared to alkyne-functionalized analogs, with melting points inversely related to alkoxy chain length .

Hydroxy-Methoxy Derivatives

  • 5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one :
    • Synthesis : Methylation of 5,7-dihydroxy precursor using K₂CO₃/acetone (98% yield) .
    • Applications : Isotope-labeled standards for LC-MS/MS mycotoxin analysis .
  • 6-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one :
    • Crystal Structure : Asymmetric unit with hydroxyl group influencing molecular packing .

Key Insight : Methoxy groups enhance metabolic stability, while hydroxyl groups facilitate hydrogen bonding, critical for crystallinity .

Bioactive Derivatives

  • 5-((3-Heptyloxybenzyl)oxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (13b) :
    • Synthesis : Williamson etherification (58% yield) .
    • Activity : Activator of 5-lipoxygenase, a target for anti-inflammatory drugs .
  • 7-(Bromomethyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (4) :
    • Applications : Intermediate for antitumor agents via N-alkylation with heterocyclic amines .

Comparison : Bulky substituents (e.g., heptyloxy) improve lipid solubility, enhancing bioavailability in biological systems .

Comparative Data Table

Compound Name Substituents Yield (%) Melting Point (°C) Reactivity/Application Reference
5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 5-OCH₃, 2,2-(CH₃)₂ N/A N/A Polymer precursor
Alkyne-DMe-Bd 5-O-propargyl, 2,2-(CH₃)₂ 64 142 Thermal polymerization
Alkyne-DPh-Bd 5-O-propargyl, 2,2-(C₆H₅)₂ N/A N/A Photopolymerization
(E)-5-(4-Methoxystyryl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (15c) 5-styryl, 4-OCH₃ 56 109–110 Lunularic acid synthesis
5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 5-OH, 7-OCH₃, 2,2-(CH₃)₂ 98 N/A Isotope dilution mass spectrometry
5-((3-Heptyloxybenzyl)oxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (13b) 5-O-benzyl, 3-O-C₇H₁₅ 58 N/A 5-Lipoxygenase activation

Biological Activity

5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxins. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 154714-19-9

The compound features a unique structural arrangement characterized by a methoxy group at the 5-position and two methyl groups at the 2-position of the benzo ring fused with a dioxin moiety. This structural configuration is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, derivatives of related compounds have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and cervix carcinoma (HeLa) cells, with IC50 values in the low nanomolar range .
    • The compound's activity is often compared to reference compounds such as CA-4 (combretastatin A-4), which has been shown to have potent effects against these cell lines.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects involves apoptosis induction and disruption of mitochondrial potential in cancer cells . This suggests that it may act through pathways associated with cell death and survival.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions involving precursors that incorporate the dioxin structure along with methoxy and methyl groups. Specific methods include:

  • Refluxing with Methanol : Utilizing methanol in the presence of an acid catalyst can facilitate the formation of the methoxy group.
  • Alkylation Reactions : The introduction of methyl groups can be achieved through alkylation techniques using suitable methylating agents.

Case Studies

A notable study investigated the antiproliferative effects of various derivatives related to this compound. The study found:

CompoundCell LineIC50 (nM)
CA-4MDA-MB-2314–5
CA-4HeLa4–5
5-Methoxy DerivativeA54943
5-Methoxy DerivativeHT2930

These findings highlight that while some derivatives exhibit potent activity comparable to CA-4, others show reduced efficacy against certain cell lines.

Research Findings

Recent studies have focused on the structural modifications of compounds related to this compound to enhance biological activity. For instance:

  • The introduction of additional methyl or methoxy groups at specific positions has been shown to significantly alter antiproliferative potency.

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